Tinostamustine

Overview

Description

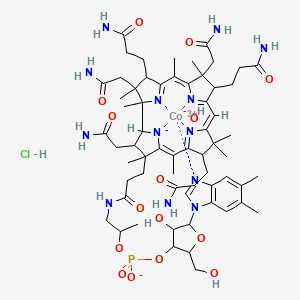

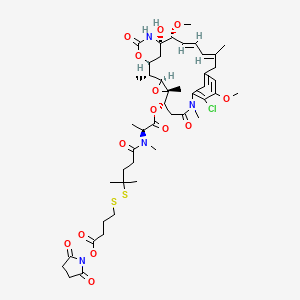

Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .

Physical And Chemical Properties Analysis

Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

1. Application in Multiple Myeloma Research

- Summary of the Application: Tinostamustine (EDO-S101), an alkylating deacetylase inhibitor, has been used to enhance the efficacy of Daratumumab, an anti-CD38 monoclonal antibody, in Multiple Myeloma. The aim of the research was to assess the potential effect of tinostamustine in combination with daratumumab through different preclinical studies .

- Methods of Application or Experimental Procedures: Tinostamustine was found to increase CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .

- Results or Outcomes: In vivo data confirmed that tinostamustine pretreatment followed by daratumumab administration significantly delayed tumor growth and improved the survival of mice compared to individual treatments .

2. Application in Ovarian Cancer Research

- Summary of the Application: Tinostamustine, a novel alkylating deacetylase inhibitor, improves drug access to cancer cell DNA strands, breaks them and counteracts damage repair. It was tested in a subset of patients with advanced ovarian cancer (OvCa) enrolled in a Phase I/II clinical trial .

- Methods of Application or Experimental Procedures: An open-label trial of tinostamustine was conducted in patients ≥18 years with advanced solid tumours. Phase I dose escalation was conducted to define the maximum tolerated dose and recommended Phase II dose (RP2D). In Phase II, objective response rate (complete response [CR] + partial response [PR]), together with the rate of patients with stable disease (SD) ≥4 months’ duration following the RP2D were determined .

- Results or Outcomes: In the subset with OvCa, a greater proportion of patients experienced tinostamustine-related treatment-emergent adverse events (TEAEs) and serious tinostamustine-related adverse events (AEs) compared with the overall patient population. One patient with OvCa achieved a CR as best response, 1/18 PR, and 7/18 SD ≥4 months’ duration .

3. Application in Pre-Treated Patients Research

- Summary of the Application: Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage and counteract its repair in cancer cells .

- Results or Outcomes: The specific results or outcomes of this research are not detailed in the source .

4. Application in Pre-Treated Patients Research

Future Directions

properties

IUPAC Name |

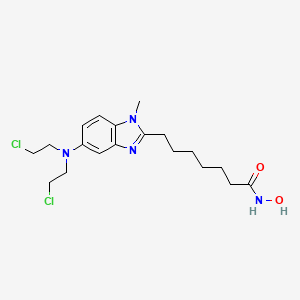

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISXTRIGVCKQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tinostamustine | |

CAS RN |

1236199-60-2 | |

| Record name | Tinostamustine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinostamustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINOSTAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)